molecular formula C18H22N2O4 B4743663 1-[1-(4-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid

1-[1-(4-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid

Cat. No.: B4743663
M. Wt: 330.4 g/mol
InChI Key: FZPCDMAOYUEZNE-UHFFFAOYSA-N
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Description

1-[1-(4-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring, a pyrrolidinone moiety, and an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-ethylbenzaldehyde with a suitable pyrrolidinone derivative, followed by cyclization and subsequent functionalization to introduce the piperidine ring and carboxylic acid group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(4-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

1-[1-(4-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(4-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact mechanism depends on the specific context and application, but it often involves binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

  • 1-(4-Bromobenzoyl)piperidine-4-carboxylic acid
  • 1-[(4-Ethylphenyl)sulfonyl]piperidine-4-carboxylic acid
  • Ethyl 1-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate

Comparison: Compared to these similar compounds, 1-[1-(4-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. For example, the presence of the ethylphenyl group may enhance its lipophilicity and membrane permeability, while the pyrrolidinone moiety can influence its reactivity and stability .

Properties

IUPAC Name

1-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-2-12-3-5-14(6-4-12)20-16(21)11-15(17(20)22)19-9-7-13(8-10-19)18(23)24/h3-6,13,15H,2,7-11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPCDMAOYUEZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(4-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[1-(4-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid
Reactant of Route 3
1-[1-(4-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid
Reactant of Route 4
1-[1-(4-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid
Reactant of Route 5
1-[1-(4-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid
Reactant of Route 6
1-[1-(4-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid

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